molecular formula C11H14F2O B14141915 1-(Difluoromethoxy)-4-tert-butylbenzene CAS No. 930836-31-0

1-(Difluoromethoxy)-4-tert-butylbenzene

Cat. No.: B14141915
CAS No.: 930836-31-0
M. Wt: 200.22 g/mol
InChI Key: RZHJOSZFQQMPIE-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-tert-butylbenzene is an organic compound characterized by the presence of a difluoromethoxy group and a tert-butyl group attached to a benzene ring. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties and significant applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-tert-butylphenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the difluoromethoxy group.

Industrial Production Methods

Industrial production of 1-(Difluoromethoxy)-4-tert-butylbenzene may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-tert-butylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethoxy)-4-tert-butylbenzene is unique due to the presence of both the difluoromethoxy and tert-butyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound in various research and industrial applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

930836-31-0

Molecular Formula

C11H14F2O

Molecular Weight

200.22 g/mol

IUPAC Name

1-tert-butyl-4-(difluoromethoxy)benzene

InChI

InChI=1S/C11H14F2O/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7,10H,1-3H3

InChI Key

RZHJOSZFQQMPIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(F)F

Origin of Product

United States

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